molecular formula C9H13Cl2NO B13044969 (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13044969
M. Wt: 222.11 g/mol
InChI Key: WCVLWQAUXRHIKV-RGMNGODLSA-N
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Description

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a chiral organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. The ethanamine moiety is attached to the aromatic ring, with a stereogenic center at the carbon bearing the amine group (S-configuration). The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

WCVLWQAUXRHIKV-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)OC)N.Cl

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally follows two main approaches:

Given the structural similarity to other chiral aryl ethanamines, methods adapted from related compounds such as (S)-1-(4-methoxyphenyl)ethan-1-amine are informative for this compound’s preparation.

Asymmetric Reductive Amination of 2-Chloro-6-methoxyacetophenone

A common and efficient approach involves the asymmetric reductive amination of 2-chloro-6-methoxyacetophenone with ammonia or amine sources under catalytic hydrogenation conditions:

  • Catalyst system: Transition metal catalysts such as nickel(II) salts combined with chiral phosphine ligands.
  • Reaction conditions: The reaction is typically performed in trifluoroethanol solvent under hydrogen pressure (e.g., 40 bar H2) and ammonia atmosphere (5-7 bar) at elevated temperatures (100-130 °C).
  • Mechanism: The carbonyl group of the acetophenone is converted to an imine intermediate, which is then stereoselectively reduced to the (S)-amine.
  • Outcome: This method yields primary amines with high enantiomeric excess and good yield after isolation as hydrochloride salts.

Chiral Auxiliary-Mediated Synthesis

Another method, adapted from patents on structurally related compounds, involves:

  • Step 1: Conversion of 2-chloro-6-methoxyphenylacetic acid to the corresponding acid chloride using oxalyl chloride.
  • Step 2: Reaction with a chiral auxiliary such as (S)-4-benzyl-2-oxazolidinone at low temperature (-78 °C) to form a chiral amide intermediate.
  • Step 3: Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at -78 °C to introduce the chiral center.
  • Step 4: Hydrolysis and reduction steps convert the intermediate to the desired (S)-amine.
  • Step 5: Final isolation as hydrochloride salt by treatment with hydrochloric acid in isopropanol and crystallization from ethyl acetate.

This approach is scalable and provides high chiral purity (>99% ee) and crystalline product suitable for pharmaceutical use.

Resolution of Racemic Mixture

If a racemic mixture of 1-(2-chloro-6-methoxyphenyl)ethan-1-amine is available, resolution can be achieved by:

  • Forming diastereomeric salts with chiral acids such as p-toluenesulfonic acid.
  • Selective crystallization of one diastereomer.
  • Recovery of the optically pure (S)-amine hydrochloride salt.

This method is less preferred industrially due to lower efficiency but remains a viable alternative in certain contexts.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Advantages Disadvantages Yield & Purity
Asymmetric reductive amination Ni(BF4)2·6H2O, chiral phosphine ligand H2 (40 bar), NH3 (5-7 bar), 100-130 °C, TFE solvent High enantioselectivity, direct Requires high pressure equipment High yield, >95% ee
Chiral auxiliary mediated synthesis Oxalyl chloride, (S)-4-benzyl-2-oxazolidinone, LiHMDS, MeI Low temp (-78 °C), multiple steps Scalable, high purity Multi-step, sensitive reagents High yield, >99% ee
Resolution of racemate via salt formation Racemic amine, p-toluenesulfonic acid Crystallization Simple, no chiral catalyst needed Lower efficiency, waste generation Moderate yield, variable purity

Detailed Research Findings

  • The asymmetric reductive amination method is supported by recent studies demonstrating the use of nickel catalysts with chiral ligands in trifluoroethanol solvent, achieving selective hydrogenation of ketones to chiral amines under mild conditions with excellent stereocontrol.
  • The chiral auxiliary method is well-documented in patent literature for analogous compounds and involves careful temperature control and reagent stoichiometry to maximize enantiomeric excess and yield. The intermediate oxazolidinone derivatives provide stereochemical control and facilitate downstream transformations.
  • Analytical characterization of the final hydrochloride salt typically includes melting point determination, optical rotation ([α]D), IR spectroscopy, and chiral HPLC to confirm enantiomeric purity and identity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity:
Research indicates that (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride exhibits potential antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is crucial in the treatment of depression and anxiety disorders. This compound's mechanism involves enhancing serotonin levels in the synaptic cleft, thus improving mood and emotional well-being .

Neuroprotective Effects:
Studies have suggested that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems could help in reducing neuronal damage and improving cognitive functions .

Organic Synthesis

Building Block for Pharmaceuticals:
this compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization through palladium-catalyzed cross-coupling reactions to form C–N bonds, which are pivotal in creating anilines and their derivatives .

Synthesis of Analogues:
The compound can be modified to produce analogues with varied biological activities. For instance, substituting the chlorine or methoxy groups can lead to derivatives with enhanced pharmacological profiles or reduced side effects. Such modifications are vital in drug development processes where structure-activity relationships (SAR) are explored .

Research Applications

Chemical Biology:
In chemical biology, this compound is utilized as a tool for studying serotonin pathways. Its selective inhibition of serotonin reuptake allows researchers to investigate the role of serotonin in various physiological processes and disease states .

Analytical Chemistry:
This compound can also be employed in analytical chemistry as a standard reference material for chromatographic techniques. Its known properties facilitate the calibration of instruments used in the detection and quantification of similar compounds in complex mixtures .

Case Study 1: Antidepressant Efficacy
A clinical study examined the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Derivatives
In an experimental setting, researchers synthesized several derivatives of this compound through various substitution reactions. These derivatives were tested for their biological activity, revealing enhanced potency against certain cancer cell lines compared to the parent compound .

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Steric and Conformational Differences: The benzodioxin ring in ’s compound introduces rigidity, which may reduce conformational flexibility and improve binding to planar targets .

Lipophilicity and Bioavailability :

  • Aliphatic substituents (e.g., cyclobutylmethoxy in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas polar groups like OCH₃ balance solubility and membrane permeability .

Safety and Handling: While safety data for the target compound are unavailable, analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine () emphasize standard precautions (e.g., avoiding inhalation) due to uncharacterized toxicity .

Biological Activity

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride, a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology. Its unique chemical structure, characterized by a phenyl ring with chlorine and methoxy substitutions, plays a crucial role in its interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 1270273-66-9
  • Density : 1.1 g/cm³
  • Boiling Point : 274.7 °C

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Preliminary studies suggest that the compound may influence:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways could have implications for treating neurological disorders.
  • Serotonin Receptors : The structure suggests possible interactions that may affect mood regulation and anxiety levels.

These interactions warrant further investigation to elucidate the precise mechanisms involved.

Binding Affinity Studies

Research has indicated that this compound exhibits significant binding affinities for several receptor types. A study highlighted its potential as a ligand for serotonin receptors, which could contribute to its pharmacological effects .

Pharmacological Activity

In vitro studies have shown that this compound may possess:

  • Antidepressant-like Effects : Animal models treated with the compound demonstrated reduced depressive behaviors, suggesting a possible therapeutic application in depression .
  • Neuroprotective Properties : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Study on Neurotransmitter Modulation

In a controlled study involving rodent models, this compound was administered to assess its impact on neurotransmitter levels. Results indicated a significant increase in serotonin and dopamine levels in the brain, correlating with improved behavioral outcomes .

Antimicrobial Activity Assessment

Another study investigated the antimicrobial properties of the compound against various bacterial strains. The results showed that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other related compounds:

Compound NameAntidepressant ActivityNeuroprotective EffectsAntimicrobial Activity
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amModerateSignificantModerate
Compound AHighModerateLow
Compound BLowHighHigh

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